2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol
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Overview
Description
2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate pyrazolone. This intermediate is then reacted with ethyl orthoformate and ammonium acetate to form the pyrazolo[5,1-c][1,2,4]triazole core. Finally, the amino and ethoxy groups are introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their antimetabolite properties.
Pyrazolo[5,1-c]triazines: Known for their broad range of biological activities, including antiviral and antitumor effects.
1,2,4-Triazoles: These compounds are widely used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and ethoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H13N5O2 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-(7-amino-6-ethoxy-5H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol |
InChI |
InChI=1S/C8H13N5O2/c1-2-15-8-6(9)7-11-10-5(3-4-14)13(7)12-8/h12,14H,2-4,9H2,1H3 |
InChI Key |
PGYXUQUESDKSNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=NN=C(N2N1)CCO)N |
Origin of Product |
United States |
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